Home > Products > Screening Compounds P118745 > Oxitropium bromide
Oxitropium bromide - 30286-75-0

Oxitropium bromide

Catalog Number: EVT-277986
CAS Number: 30286-75-0
Molecular Formula: C19H26BrNO4
Molecular Weight: 412.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxitropium Bromide, also known as BA-253 and Oxivent, is a muscarinic cholinergic receptor antagonist used to treat asthma and chronic obstructive pulmonary.
Source and Classification

Oxitropium bromide is derived from scopolamine, a naturally occurring alkaloid. Its chemical classification falls under anticholinergic agents, specifically targeting muscarinic receptors in the respiratory system. The International Union of Pure and Applied Chemistry name for oxitropium bromide is N-ethyl-3-hydroxy-2-(1-pyrrolidinyl) tropane-2-carboxylate bromide, with a molecular formula of C19H26BrNO4C_{19}H_{26}BrNO_{4} and a molar mass of approximately 412.32 g/mol .

Synthesis Analysis

The synthesis of oxitropium bromide involves several steps, primarily focusing on the modification of scopolamine derivatives.

  1. Initial Reaction: The synthesis begins with the reaction of scopine with methyl chlorooxoacetate to form an intermediate dioxalate .
  2. Quaternization: The next step involves quaternization, where the intermediate undergoes a reaction with a methyl halide (such as methyl bromide) to yield oxitropium bromide .
  3. Solvent Conditions: The reactions are typically conducted in aprotic solvents like acetonitrile or tetrahydrofuran to facilitate better yields and control over the reaction conditions .

The synthesis process has been optimized to improve yields, which can range from 45% to 70% depending on the specific method employed . Recent developments emphasize eco-friendly conditions and reagents to enhance industrial scalability.

Molecular Structure Analysis

Oxitropium bromide's molecular structure features a tropane ring system with an ethyl group attached to the nitrogen atom, which contributes to its pharmacological properties. The compound's structure can be represented as follows:

  • Molecular Formula: C19H26BrNO4C_{19}H_{26}BrNO_{4}
  • Key Structural Features:
    • A tropane core, which is characteristic of many alkaloids.
    • A quaternary ammonium group that enhances its solubility in aqueous solutions.

The stereochemistry around the nitrogen atom plays a crucial role in its activity at muscarinic receptors, influencing both affinity and selectivity .

Chemical Reactions Analysis

Oxitropium bromide participates in several chemical reactions relevant to its synthesis and degradation:

  1. Quaternization Reactions: The primary reaction involves the quaternization of scopine derivatives with alkyl halides to form oxitropium bromide.
  2. Stability Studies: Analytical methods such as high-performance liquid chromatography have been developed to assess the stability of oxitropium bromide under various conditions, identifying degradation products and impurities .
  3. Impurity Profiling: Recent studies have focused on identifying process-related impurities through liquid chromatography-mass spectrometry techniques, ensuring product purity for pharmaceutical applications .
Mechanism of Action

Oxitropium bromide exerts its therapeutic effects by antagonizing muscarinic receptors in bronchial smooth muscle. This action leads to:

  • Bronchodilation: By inhibiting acetylcholine binding at muscarinic receptors, it relaxes bronchial smooth muscle.
  • Reduced Mucus Secretion: The blockade also diminishes mucus production, alleviating symptoms associated with respiratory conditions.

Pharmacokinetic studies indicate that after inhalation, oxitropium bromide has a bioavailability of approximately 12.4%, with significant renal excretion observed . Its half-life varies based on administration route, influencing dosing regimens.

Physical and Chemical Properties Analysis

Oxitropium bromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its quaternary ammonium structure.
  • Melting Point: Specific melting point data is not widely reported but is consistent with similar compounds in its class.
  • Stability: Stability studies indicate that oxitropium bromide remains stable under controlled conditions but can degrade under extreme temperatures or prolonged exposure to light .

These properties are critical for formulation development and ensuring effective delivery via inhalation.

Applications

Oxitropium bromide is primarily utilized in:

  • Asthma Management: Used as a bronchodilator in patients experiencing acute asthma attacks.
  • Chronic Obstructive Pulmonary Disease Treatment: Helps manage symptoms by improving airflow and reducing respiratory distress.
  • Research Applications: Investigated for potential uses in other conditions involving bronchial hyperreactivity due to its anticholinergic properties.

In addition to its therapeutic roles, ongoing research continues to explore new formulations and delivery methods to enhance patient outcomes .

Synthesis and Development of Oxitropium Bromide

Synthetic Pathways: Alkylation of Norscopolamine Derivatives

Oxitropium bromide’s synthesis centers on the structural modification of norscopolamine (1), a natural tropane alkaloid. The process employs a two-step quaternization reaction to introduce critical alkyl groups:

  • Initial N-alkylation: Norscopolamine reacts with bromoethane (ethyl bromide) to form the N-ethyl intermediate (2). This step establishes the core tertiary amine structure [1] [3].
  • Quaternary ammonium formation: The N-ethyl intermediate undergoes methylation using bromomethane (methyl bromide), yielding the quaternary ammonium salt—oxitropium bromide [1] [6].

Key synthetic challenges include:

  • Stereoselectivity: Maintaining the 6β,7β-epoxy configuration during alkylation to preserve bioactivity [3].
  • Impurity control: Major process-related impurities include N-ethyl norscopolamine (Impurity A) and the N-methyl scopolamine derivative (Impurity B), necessitating rigorous HPLC monitoring [3].

Table 1: Key Intermediates and Impurities in Oxitropium Bromide Synthesis

CompoundChemical NameMolecular FormulaRole/Concern
Norscopolamine (1)(−)-NorscopolamineC₁₇H₂₁NO₄Starting material
N-Ethyl Intermediate (2)(−)-N-Ethyl norscopolamineC₁₉H₂₆NO₄Alkylation intermediate
Impurity A(−)-N-Ethyl norscopolamineC₁₈H₂₃NO₄Incomplete alkylation product
Impurity COxitropium bromide isomerC₁₉H₂₆BrNO₄Stereochemical impurity

Historical Development: Patents and Industrial Scale-Up (1966–1983)

The development of oxitropium bromide exemplifies targeted anticholinergic drug optimization:

  • Patent foundation (1966): Boehringer Ingelheim secured US Patent 3,472,861 (1969), detailing the synthesis of N-substituted norscopolamine derivatives and their quaternary salts. This patent established the chemical basis for oxitropium’s production [1] [6].
  • Process refinement (1970): US Patent 3,538,102 optimized the preparation of enantiomerically pure (−)-norscopolamine, resolving a key bottleneck in large-scale manufacturing [1].
  • Regulatory approval (1983): After 17 years of development, oxitropium bromide entered clinical use in Europe under trade names Oxivent and Tersigan, positioning it as a therapeutic alternative to ipratropium [1] [4].

Industrial scale-up required:

  • Solvent optimization: Transition from ether to chloroform for safer handling of cyanogen bromide in early routes [3].
  • Yield enhancement: Improved the final quaternization efficiency to >75% through controlled temperature and stoichiometry [3] [4].

Table 2: Key Milestones in Oxitropium Bromide Development

YearEventSignificance
1966Initial compound patent filedProtection of N-alkylated scopolamine derivatives
1969US 3,472,861 grantedCovered quaternary salts of norscopolamine
1970US 3,538,102 grantedEnabled enantioselective synthesis
1983Market approval in EuropeLaunched as bronchodilator for asthma/COPD

Structural Optimization for Prolonged Bronchodilatory Effects

Oxitropium’s therapeutic efficacy stems from deliberate molecular engineering:

  • Quaternary ammonium motif: The permanently charged nitrogen prevents crossing lipid membranes, confining activity to airway surfaces and minimizing systemic absorption [5] [9].
  • Epoxide bridge stabilization: The 6β,7β-epoxy group rigidifies the tropane ring, slowing metabolic degradation and extending receptor binding [3].
  • Aromatic ester moiety: The (−)-tropate ester group enhances M3 receptor affinity over M2 subtypes (kinetic selectivity), promoting sustained bronchodilation [5] [9].

Physicochemical properties influencing functionality:

  • Thermosalient behavior: Crystals exhibit "jumping" during thermal transitions due to anisotropic expansion, necessitating specialized formulation to ensure stability [1] [3].
  • Degradation pathways: Major routes include ester hydrolysis (forming apo-oxitropium, Impurity D) and epoxide ring opening, mitigated by pH-controlled formulations [3].

Table 3: Molecular Features Driving Oxitropium Bromide’s Pharmacology

Structural ElementFunctional RolePharmacological Impact
Quaternary ammonium ionPermanent positive chargeLimits systemic absorption; prolongs local action
Epoxy bridge (6β,7β)Conformational rigidityResistance to enzymatic hydrolysis
N-Ethyl groupIncreased steric bulk vs. methylEnhances M3 receptor dissociation half-life
Benzilic acid esterHydrophobic pharmacophoreOptimizes binding pocket occupancy in mAChRs

Compared to newer agents (e.g., tiotropium), oxitropium’s moderate duration (6–8 hours) reflects its balanced M3 dissociation kinetics. Its structural template informed the design of next-generation anticholinergics with ultra-long half-lives [5] [9].

Table 4: Systematic Nomenclature of Oxitropium Bromide

Identifier TypeName
IUPAC Name(8r)-6β,7β-Epoxy-8-ethyl-3α-hydroxy-1αH,5αH-tropanium bromide (−)-tropate
CAS Registry Number30286-75-0
Trade NamesOxivent, Tersigan, Tersigat, Ventilat
SynonymsN-Ethylscopolammonium bromide; Ba 253; Hyoscine ethobromide; Scopolamine ethobromide

Properties

CAS Number

30286-75-0

Product Name

Oxitropium bromide

IUPAC Name

(9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C19H26BrNO4

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C19H26NO4.BrH/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12;/h4-8,13-18,21H,3,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

LCELQERNWLBPSY-UHFFFAOYSA-M

SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide
Ba 253
Ba 253Br
Ba-253
Ba-253Br
oxitropium
oxitropium bromide
oxitropium iodide, (R)-isomer
oxitropium iodide, (S)-isomer
Oxivent
oxytropium bromide
Tersigat
Ventilat

Canonical SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Isomeric SMILES

CC[N+]1([C@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.